molecular formula C22H17ClN4O3 B2881329 N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1105200-71-2

N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2881329
CAS No.: 1105200-71-2
M. Wt: 420.85
InChI Key: WQNPZKKWQREMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule offered for research and development purposes. This compound features a complex structure incorporating a 1,2-dihydropyridin-2-one core linked to a 1,2,4-oxadiazole heterocycle and a chloro-methyl substituted anilinoacetamide chain. The 1,2,4-oxadiazole moiety is a well-known pharmacophore in medicinal chemistry, often used to improve metabolic stability and binding affinity in drug discovery efforts . The specific biological target, mechanism of action, and research applications for this compound are not currently established in the scientific literature and require further investigation by qualified researchers. This product is provided as a high-purity material to facilitate its study in various biochemical and pharmacological assays. It is intended for use in controlled laboratory settings by trained professionals. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3/c1-14-17(23)10-5-11-18(14)24-19(28)13-27-12-6-9-16(22(27)29)21-25-20(26-30-21)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNPZKKWQREMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound known for its potential biological activities. Its unique structure combines elements that may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H17ClN4O3
Molecular Weight 420.8 g/mol
CAS Number 1105200-71-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. One study reported IC50 values as low as 0.48 µM for MCF-7 cells, indicating potent anticancer activity .

The mechanism by which this compound exerts its effects is believed to involve the modulation of specific molecular targets such as enzymes and receptors. For example:

  • Apoptosis Induction : Compounds similar to this compound have been shown to increase caspase activity in cancer cells, triggering apoptosis .
  • Cell Cycle Arrest : Flow cytometry analyses indicate that these compounds can arrest cell proliferation at the G1 phase in MCF-7 cells .
  • Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins, similar to known anticancer agents like Tamoxifen .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives : A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their anticancer properties. The most active compounds exhibited IC50 values in the micromolar range against various cancer cell lines .
  • In Vivo Studies : Research has demonstrated that certain derivatives can inhibit tumor growth in animal models when administered at specific dosages . These findings support further investigation into the therapeutic potential of these compounds.

Comparison with Similar Compounds

N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide

This analogue () replaces the 3-chloro-2-methylphenyl group with a 3-chloro-4-methoxyphenyl moiety and substitutes the phenyl group on the oxadiazole with a 4-chlorophenyl. Molecular weight differences (e.g., 442.9 vs. ~440 g/mol) suggest minor variations in solubility and bioavailability .

N-(3-Chloro-4-methoxyphenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

This compound () replaces the phenyl group on the oxadiazole with a thiophene ring. However, thiophene’s smaller size compared to phenyl may reduce steric hindrance, affecting binding specificity .

Chloroacetamide Herbicides

lists pesticidal chloroacetamides like alachlor and pretilachlor. While these lack the oxadiazole-pyridinone core, their acetamide backbone and chloro-substituted aromatic groups suggest shared structural motifs. For example, alachlor’s 2,6-diethylphenyl group and methoxymethyl chain confer herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The parent compound’s oxadiazole-pyridinone system likely diverges in mechanism, possibly targeting enzymes like kinases or proteases .

Key Research Findings and Data

NMR-Based Structural Insights

highlights NMR studies on analogous compounds, where chemical shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent variations. For the parent compound, similar shifts in these regions could indicate conserved structural features, while differences (e.g., chloro vs.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight Potential Application
N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide C₂₃H₁₉ClN₄O₃ 3-chloro-2-methylphenyl; phenyl-oxadiazole ~440 Therapeutic candidate
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide C₂₄H₂₀Cl₂N₄O₄ 3-chloro-4-methoxyphenyl; 4-chlorophenyl-oxadiazole 502.3 Bioactivity optimization
Alachlor (Reference: ) C₁₄H₂₀ClNO₂ 2,6-diethylphenyl; methoxymethyl chain 269.8 Herbicide

Preparation Methods

Table 1: Key Functional Groups and Synthetic Challenges

Component Reactivity Considerations Stability Concerns
1,2,4-Oxadiazole ring Requires cyclization under anhydrous conditions Sensitive to strong acids/bases
Dihydropyridinone Prone to oxidation to pyridine Thermal decomposition above 150°C
Acetamide linker Hydrolysis risk under acidic/basic conditions Photodegradation in solution

Synthesis of 3-Phenyl-1,2,4-Oxadiazol-5-Yl Subunit

The 1,2,4-oxadiazole ring is typically constructed via cyclization between amidoximes and carboxylic acid derivatives. Two predominant methods emerge from the literature:

Method A: Carboxylic Acid-Amidoxime Cyclization

Reaction Scheme
Benzamidoxime + Chloroacetyl chloride → 3-Phenyl-1,2,4-oxadiazol-5-yl chloride

Conditions

  • Solvent: Dichloromethane (DCM)
  • Catalyst: Pyridine (2 eq)
  • Temperature: 0°C → RT, 12 hr
  • Yield: 68–72%

Mechanistic Insight
Pyridine acts as both base and nucleophilic catalyst, facilitating the formation of reactive intermediate 1a (Figure 2). The reaction proceeds via nucleophilic acyl substitution followed by intramolecular cyclization.

Method B: Nitrile Oxide-Alkyne Cycloaddition

Reaction Scheme
Phenylnitrile oxide + Propargyl alcohol → 3-Phenyl-5-(hydroxymethyl)-1,2,4-oxadiazole

Optimized Parameters

  • Solvent: Toluene
  • Temperature: 110°C, microwave irradiation
  • Reaction Time: 45 min
  • Yield: 81%

Advantages

  • Atom-economical
  • Enables introduction of functional handles for subsequent coupling

Construction of 1,2-Dihydropyridin-2-One Core

The dihydropyridinone ring is synthesized via Hantzsch-like cyclization or oxidation of tetrahydropyridines. Patent data reveals two viable pathways:

Pathway I: Enamine Cyclization

Key Steps

  • Condensation of ethyl acetoacetate with 3-aminocrotononitrile
  • Acid-catalyzed cyclization

Reaction Conditions

  • Catalyst: p-Toluenesulfonic acid (PTSA)
  • Solvent: Ethanol
  • Temperature: Reflux (78°C), 8 hr
  • Yield: 58%

Pathway II: Oxidative Ring Contraction

Procedure

  • Start with 4-aryl-1,4-dihydropyridine
  • Oxidize with MnO₂ in acetic acid
  • Isolate via column chromatography (SiO₂, EtOAc/Hexanes 3:7)

Yield Optimization

Oxidizing Agent Conversion (%) Selectivity (%)
MnO₂ 92 88
DDQ 85 76
KMnO₄ 78 63

Data adapted from US Patent 6949571B2

Coupling Strategies for Final Assembly

The convergent synthesis involves linking the oxadiazole-dihydropyridinone subunit to the acetamide side chain.

Nucleophilic Acylation

Protocol

  • Activate 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one as triflate
  • React with N-(3-chloro-2-methylphenyl)glycine
  • Purify via recrystallization (MeOH/H₂O)

Critical Parameters

  • Molar ratio (substrate:activator): 1:1.2
  • Temperature: −15°C to prevent racemization
  • Yield: 64%

Mitsunobu Reaction for Ether Formation

Alternative Approach

  • Couple hydroxyl-containing intermediate with bromoacetamide
  • Reagents: DIAD, PPh₃
  • Solvent: THF, 0°C → RT
  • Conversion: 71%

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

Method Total Steps Overall Yield (%) Purity (HPLC) Scalability
Enamine + Acylation 7 34 98.2 Moderate
Oxidative + Mitsunobu 5 41 97.8 High
Microwave-assisted 4 53 99.1 Limited

Data synthesized from

Process Optimization Challenges

Key bottlenecks identified in scale-up studies:

  • Oxadiazole Ring Stability : Degrades under prolonged heating >130°C
  • Racemization at Acetamide : Minimized by low-temperature coupling
  • Byproduct Formation :
    • 8–12% dimeric species during acylation
    • Controlled via high-dilution conditions

Emerging Methodologies

Recent advances from patent literature suggest promising alternatives:

Continuous Flow Synthesis

  • Microreactor setup reduces reaction time from 12 hr → 22 min
  • Achieves 89% conversion with 0.5 s residence time

Enzymatic Catalysis

  • Lipase-mediated acylation eliminates need for protective groups
  • EcoScale score improves from 32 → 58 (ideal = 100)

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?

Q. What analytical techniques resolve ambiguities in NMR spectra due to overlapping peaks?

  • 2D NMR : HSQC and COSY experiments differentiate adjacent protons in crowded aromatic regions .
  • High-resolution MS : Confirm molecular formulas for minor impurities .

Data Interpretation and Reporting

Q. How should researchers report contradictory bioactivity data in publications?

  • Transparency : Disclose all experimental conditions (e.g., cell line passages, serum concentrations) .
  • Meta-analysis : Compare results with structurally related compounds to identify trends .

Q. What metrics are critical for assessing SAR in derivative libraries?

  • Potency (IC₅₀) , selectivity (SI) , and Lipinski’s Rule of Five compliance .
  • 3D-QSAR : Generate pharmacophore models to guide analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.